Diethyl (pyrrolidin-1-ylmethyl)phosphonate

Descripción general

Descripción

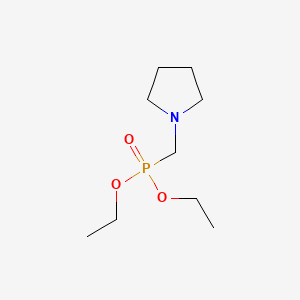

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. It is a phosphonate ester that features a pyrrolidine ring attached to a phosphonate group via a methylene bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl (pyrrolidin-1-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For instance, diethyl phosphite can react with pyrrolidinylmethyl chloride under reflux conditions to yield this compound .

Another method involves the Kabachnik-Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite. This reaction can be carried out under mild conditions, often using a catalyst to improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted in a controlled environment to ensure high purity and yield of the product .

Análisis De Reacciones Químicas

Cyclization and Ring-Opening Reactions

Diethyl (pyrrolidin-1-ylmethyl)phosphonate undergoes intramolecular cyclization under basic conditions. In ethanolic sodium ethoxide at reflux:

- Forms syn-diethyl [(2-oxo-2,3-dihydro-1H-indol-3-yl)(pyrrolidin-1-yl)methyl]phosphonate via N₂ elimination and subsequent phosphonate stabilization .

- Yields 30% after 6 hours, confirmed by IR and NMR analysis .

Mechanistic Pathway

- Base-induced elimination of dialkylphosphite and nitrogen gas.

- Intermediate formation followed by cyclization to stabilize the phosphonate moiety.

Hydrogenation and Cyclization

Catalytic hydrogenation of isoxazolidine derivatives containing this phosphonate facilitates:

- N–O bond cleavage and benzyl group removal at 15 bar H₂ pressure .

- Intramolecular cyclization to γ-lactam derivatives (e.g., 3-methoxycarbonyl-(5-oxopyrrolidin-2-yl)phosphonate) in 75–94% yield .

| Reaction Conditions | Product | Yield | Ref. |

|---|---|---|---|

| H₂ (15 bar), Pd/C, EtOH | Phosphoproline analogue 27 | 38% | |

| H₂ (1 bar), 24 h | γ-Lactam 18 | 75% |

Elimination Reactions

Under basic or thermal conditions:

- Generates olefinic compounds (e.g., 3a,b) via sequential elimination of N₂ and phosphite groups .

- Forms conjugated diethylvinyl phosphate derivatives (31P-NMR δ −6.22 ppm) .

Key Observation

- Reaction with trialkylphosphonoacetates produces bis-adducts (e.g., 6a,b) through Michael addition pathways .

Antibiotic Development

- Reacts with primary amines (3 eq.) under solvent-free conditions to yield aminopyrrolidinyl phosphonates (74–80% yield) .

- Products exhibit predicted antibiotic activity via PASS program analysis, including acetyl esterase inhibition .

Representative Synthesis

| Amine | Product | Yield | Ref. |

|---|---|---|---|

| i-Propylamine | Diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate | 80% | |

| Benzylamine | Diethyl (1-benzyl-3-(benzylamino)pyrrolidin-2-yl)phosphonate | 79% |

Neurological Drug Precursors

Comparative Reaction Efficiency

Reaction optimization studies reveal:

- Solvent-free conditions enhance yields (75–94%) compared to solvent-mediated reactions .

- Aromatic solvents (toluene, xylene) strongly inhibit reactivity (<10% yield) .

Catalyst Screening

| Catalyst | Solvent | Yield | Ref. |

|---|---|---|---|

| None | — | 0% | |

| Pd/C | EtOH | 38% | |

| Nano Sb₂O₃ | Solvent-free | 75% |

Mechanistic Insights

- Radical pathways : Visible-light-mediated reactions with diaryliodonium salts proceed via radical-radical coupling .

- Acid catalysis : Salicylic acid promotes scalable synthesis of arylphosphonates at 20°C .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles and functionalized phosphonates. Future research should explore its catalytic asymmetric transformations and in vivo biological validation.

Aplicaciones Científicas De Investigación

The provided search results offer insights into the synthesis, properties, and potential applications of phosphonates and related compounds, but do not specifically focus on "Diethyl (pyrrolidin-1-ylmethyl)phosphonate". However, the search results do provide information on the synthesis of related compounds, their potential biological activities, and relevant applications of similar molecules, which can help infer potential applications of "this compound".

Synthesis and Properties

A novel class of aminopyrrolidinyl phosphonates can be synthesized by adding primary amines to diethyl 4-chloro-1-butynylphosphonates . These reactions can occur at room temperature without a solvent or catalyst, yielding compounds with predicted biological activity . One study reports a facile method for synthesizing novel aminopyrrolidinyl phosphonates and predicting their biological activity using the PASS program .

Potential Biological Activities

Some synthesized derivatives of antibiotics exhibit properties for treating stroke and acute neurological disorders and may act as acetyl esterase inhibitors . Several search results discuss the potential of phosphonate compounds as antiviral drugs and inhibitors of certain enzymes . One paper highlights the antitumor activity of Lunatin 1, a peptide from scorpion venom, against tumor cell lines . Another paper identifies Lunatin 2 as a potent inhibitor of YopH, a protein tyrosine phosphatase from the bacteria Yersinia enterocolitica .

Applications of Related Compounds

Phosphonates are utilized in various applications, including drugs, imaging, pesticides, and flame retardants . Research has been done on synthesizing antiviral drugs through carbon-carbon and carbon-hetero bond formation under diverse reaction conditions . The incorporation of a triazole ring in nucleosides can enhance their therapeutic value and photophysical properties . One study focuses on synthesizing functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .

Predicted Biological Activity

The synthesis of aminopyrrolidinyl phosphonates may lead to compounds with biological activity . The PASS program can predict the biological activity of these compounds . Some compounds exhibit properties for treating strokes, acute neurological disorders, and acetyl esterase inhibition .

Mecanismo De Acción

The mechanism of action of diethyl (pyrrolidin-1-ylmethyl)phosphonate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to effective inhibition .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl methylphosphonate

- Diethyl chloromethylphosphonate

- Diethyl ethylphosphonate

Uniqueness

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential as a pharmacophore in drug design .

Actividad Biológica

Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a compound belonging to the class of phosphonates, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Overview of this compound

This compound is characterized by its phosphonate group, which contributes to its biological reactivity. The compound is synthesized through the reaction of diethyl phosphite with pyrrolidine derivatives, leading to a range of biological activities that are being investigated for pharmaceutical applications.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Reagents : Diethyl phosphite and pyrrolidine or its derivatives.

- Reaction Conditions : The reaction is often conducted under reflux in an organic solvent such as ethanol, sometimes utilizing sodium ethoxide as a base.

- Yield : The yield varies based on the specific reaction conditions but has been reported around 30% to 80% in various studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that derivatives of pyrrolidinyl phosphonates can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as stroke and neurodegenerative diseases. The PASS program (Prediction of Activity Spectra for Substances) predicted several biological activities for these compounds, including neuroprotective effects .

Antiviral Activity

This compound has also been evaluated for antiviral properties. Studies have shown that phosphonates can exhibit activity against viral infections by inhibiting viral replication mechanisms. This aspect is particularly relevant in the context of developing treatments for viral hepatitis and other viral diseases .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:

Propiedades

IUPAC Name |

1-(diethoxyphosphorylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMZGECNJWVKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN1CCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199832 | |

| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51868-96-3 | |

| Record name | Diethyl P-(1-pyrrolidinylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.